1-(2-Pyridyl)-2-(4-pyridyl)ethene

Catalog No.
S12917052
CAS No.
M.F
C12H10N2
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Pyridyl)-2-(4-pyridyl)ethene

Product Name

1-(2-Pyridyl)-2-(4-pyridyl)ethene

IUPAC Name

2-(2-pyridin-4-ylethenyl)pyridine

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C12H10N2/c1-2-8-14-12(3-1)5-4-11-6-9-13-10-7-11/h1-10H

InChI Key

RETWYDZOYDJBIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC=NC=C2

1-(2-Pyridyl)-2-(4-pyridyl)ethene, also known as 1,2-bis(4-pyridyl)ethylene, is an organic compound characterized by its unique structure that features two pyridine rings connected by an ethylene bridge. The molecular formula of this compound is C12H10N2C_{12}H_{10}N_{2}, and it has a molar mass of approximately 182.22 g/mol. The compound appears as a colorless to dark brown crystalline solid with a strong pyridine odor at room temperature . Its structural formula can be represented as follows:

C5H4NCH=CHC5H4N\text{C}_5\text{H}_4\text{N}-\text{CH}=\text{CH}-\text{C}_5\text{H}_4\text{N}

This compound exhibits interesting properties such as moderate solubility in organic solvents like chloroform and methanol, and it has been noted for its potential applications in various fields including organic synthesis and materials science.

Typical of alkenes and aromatic compounds. Notably, it can participate in:

  • Electrophilic Aromatic Substitution: The nitrogen atoms in the pyridine rings can influence the reactivity of the aromatic systems, allowing for substitution reactions.
  • Diels-Alder Reactions: As a diene, it can react with dienophiles to form cyclohexene derivatives.
  • Photodimerization: Under UV light, this compound can undergo [2 + 2] cycloaddition reactions leading to dimeric products .

Research indicates that 1-(2-Pyridyl)-2-(4-pyridyl)ethene possesses notable biological activities. It has been identified as a potential inhibitor of certain enzymes, particularly cytochrome P450 enzymes like CYP1A2, which are crucial in drug metabolism . Additionally, its structural characteristics may contribute to its interaction with biological systems, making it a candidate for further pharmacological studies.

The synthesis of 1-(2-Pyridyl)-2-(4-pyridyl)ethene typically involves several methods:

  • Substitution Reactions: A common method is the reaction of pyridine derivatives with acetylene in the presence of alkyl halides to yield the desired product .
  • Tandem Reactions: These involve multiple steps where intermediate compounds are formed and then transformed into the final product through sequential reactions.
  • Refluxing Techniques: For example, refluxing a mixture of (E)-1,2-di(4-pyridyl)ethylene with sodium 2-bromoethanesulfonate in ethanol has been shown to yield the compound effectively .

1-(2-Pyridyl)-2-(4-pyridyl)ethene has various applications across different fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Material Science: The compound is utilized in creating polymers with pyridine structures and liquid crystal materials due to its unique electronic properties.
  • Coordination Chemistry: It acts as a chelating agent and ligand in coordination complexes, which can have applications in catalysis and materials development .

Studies on the interactions of 1-(2-Pyridyl)-2-(4-pyridyl)ethene reveal its potential as a ligand that can stabilize metal ions in coordination complexes. Its ability to form chelates makes it valuable in various catalytic processes. Additionally, research indicates that this compound may exhibit interactions with biological macromolecules, suggesting possible applications in drug design and development .

Several compounds share structural similarities with 1-(2-Pyridyl)-2-(4-pyridyl)ethene. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
1,2-Bis(3-pyridyl)ethyleneC12H10N20.75
4-Methyl-4'-vinyl-2,2'-bipyridineC13H12N20.74
(E)-3-(Pyridin-3-yl)prop-2-en-1-olC11H11N0.74

Uniqueness

The uniqueness of 1-(2-Pyridyl)-2-(4-pyridyl)ethene lies in its specific arrangement of pyridine rings which allows for distinct electronic properties and reactivity patterns compared to other similar compounds. Its dual pyridine structure enhances its potential as a chelating agent and influences its biological activity differently than other derivatives.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

182.084398327 g/mol

Monoisotopic Mass

182.084398327 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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